2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide
Overview
Description
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide is a chemical compound that belongs to the class of benzo[b]thiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide can be achieved through several methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method has been shown to produce high yields and excellent enantioselectivities (up to 99% yield and >99% enantiomeric excess) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale asymmetric hydrogenation processes. The use of Rhodium catalysts and specific ligands can facilitate the hydrogenation of prochiral substrates, resulting in the desired chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
2,3-Dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide has significant applications in various scientific research fields:
Chemistry: It serves as an important intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound and its derivatives have been studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research has explored its use as a scaffold for developing pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2,3-dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-dihydro-2,3-dimethyl-benzo[b]thiophene 1,1-dioxide include other benzo[b]thiophene derivatives, such as:
- 2,3-Dihydrobenzo[b]thiophene
- 2,3-Dihydro-2-methyl-benzo[b]thiophene
- 2,3-Dihydro-3-methyl-benzo[b]thiophene
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the 1,1-dioxide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7-8(2)13(11,12)10-6-4-3-5-9(7)10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKMJCFNRXTIOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(S(=O)(=O)C2=CC=CC=C12)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609840 | |
Record name | 2,3-Dimethyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6525-37-7 | |
Record name | 2,3-Dimethyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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